DSP Crosslinker DSP Crosslinker 3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP) is an amine-reactive, cleavable, homobifunctional protein cross-linking reagent. It has been used as a molecular ruler to determine protein tertiary and quaternary structure. DSP has also been used as a component of self-assembled monolayers in gold-based biosensors.
DSP Crosslinker, also known as DTSSP Crosslinker, is a homobifunctional and cleavable crosslinker that is cell membrane permeable. DSP crosslinker has amine-reactive N-hydroxysuccinimide (NHS) esters at both ends of a cleavable, 8-atom (12.0 angstrom) spacer arm, and DSP cross links occur via these NHS esters.
Brand Name: Vulcanchem
CAS No.: 57757-57-0
VCID: VC0526688
InChI: InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O
Molecular Formula: C14H16N2O8S2
Molecular Weight: 404.4 g/mol

DSP Crosslinker

CAS No.: 57757-57-0

Cat. No.: VC0526688

Molecular Formula: C14H16N2O8S2

Molecular Weight: 404.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DSP Crosslinker - 57757-57-0

Specification

CAS No. 57757-57-0
Molecular Formula C14H16N2O8S2
Molecular Weight 404.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate
Standard InChI InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2
Standard InChI Key FXYPGCIGRDZWNR-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

DSP’s structure comprises two NHS esters connected by a dithiopropionate linker (C₁₄H₁₆N₂O₈S₂; MW 404.42 g/mol) . The NHS esters hydrolyze in aqueous environments but remain stable in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Table 1: Key Physical Properties of DSP

PropertyValueSource
Solubility in DMSO≥95% (clear, colorless solution)
Storage Conditions-20°C (desiccated, inert gas)
Spacer Arm Length12.0 Å
Optimal Reaction pH7.0–9.0

Reactivity and Stability

DSP’s NHS esters react selectively with primary amines at pH 7–9, achieving crosslinking within 30–45 minutes at room temperature . Hydrolysis competes at higher pH or in aqueous buffers, necessitating rapid use after dissolution . The disulfide bond remains intact under non-reducing conditions, preserving crosslinks during immunoprecipitation (IP) or mass spectrometry (MS) .

Mechanisms of Crosslinking and Cleavage

Covalent Bond Formation

Each NHS ester group reacts with a primary amine, forming amide bonds and releasing N-hydroxysuccinimide . This bifunctionality stabilizes PPIs by covalently linking ε-amino groups of lysine residues within 12 Å .

Reductive Cleavage

The disulfide bridge in DSP’s spacer arm is cleaved by 10–50 mM DTT or β-mercaptoethanol, regenerating free thiols and linearizing crosslinked proteins . This reversibility facilitates downstream analyses, such as SDS-PAGE or tryptic digestion for MS .

Applications in Biochemical Research

Stabilization of Weak Protein Interactions

DSP crosslinking enhances detection of low-affinity PPIs that dissociate during cell lysis or IP. For example, IL-1β-dependent interactions between Regnase-1 and SCF/14-3-3 proteins were identified in HeLa cells using DSP, followed by tandem FLAG/HA immunoprecipitation and MS .

Receptor Interactome Mapping

In vivo DSP treatment (2.5 mM, 2 hours at 4°C) has elucidated dynamic interactomes of G protein-coupled receptors (GPCRs), including β₂-adrenergic and angiotensin receptors . Crosslinking captured transient associations with β-arrestin and c-Src, revealing post-endocytic signaling mechanisms .

Structural Proteomics

Crosslinking electrochemical MS (CXMS) with DSP enables rapid 3D structure analysis. Electrolytic reduction of DSP’s disulfide bond simplifies MS/MS sequencing by converting crosslinked peptides into linear fragments, improving sequence coverage .

Protocols and Best Practices

In Vivo Crosslinking

  • Cell Preparation: Wash adherent cells (e.g., HEK293) with PBS (pH 7.2) .

  • DSP Treatment: Add 2.5 mM DSP in DMSO to culture medium; incubate 2 hours at 4°C .

  • Quenching: Terminate reactions with 50 mM Tris-HCl (pH 7.5) .

Protein Complex Isolation

  • Lysis: Use Triton X-100 or NP-40 buffers to solubilize crosslinked complexes .

  • Tandem IP: Sequential immunoprecipitation with FLAG and HA tags reduces non-specific binding .

  • Reduction: Elute proteins with Laemmli buffer containing 5% β-mercaptoethanol .

Table 2: Recommended DSP Concentrations

Protein ConcentrationDSP Molar Excess
>5 mg/mL10×
<5 mg/mL20–50×
Adapted from

Recent Research Advancements

Single-Step Intracellular Crosslinking

Zlatic et al. (2010) optimized DSP for isolating endosomal protein networks in cultured neurons, demonstrating its utility in mapping clathrin-associated complexes . Crosslinking preserved interactions between dynamin and amphiphysin, which were undetectable without chemical stabilization .

Electrochemical MS Integration

A 2014 study combined DSP crosslinking with desorption electrospray ionization (DESI)-MS to analyze melittin-calmodulin complexes . Electrolytic reduction cleaved DSP crosslinks in seconds, enabling direct MS/MS sequencing without chromatographic separation .

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